5-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 5-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . The residue is then purified by preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
5-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anticancer properties and other therapeutic potentials.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as:
2-Isoindolinecarboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound shares a similar core structure but differs in its functional groups.
Indole derivatives: These compounds also contain the indole nucleus and exhibit a wide range of biological activities.
5-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of both isoindole and benzene-1,3-dicarboxylic acid moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O7 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
5-[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H14N2O7/c1-2-21-16(23)13-4-3-9(8-14(13)17(21)24)15(22)20-12-6-10(18(25)26)5-11(7-12)19(27)28/h3-8H,2H2,1H3,(H,20,22)(H,25,26)(H,27,28) |
InChI Key |
UFCNZSGZPPABQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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